molecular formula C14H12F6O2 B12292622 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid

Cat. No.: B12292622
M. Wt: 326.23 g/mol
InChI Key: ATJVRZUWIFGHBA-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid is a high-purity chemical compound offered for research and development purposes . The compound features a cyclopentane ring that is disubstituted with a carboxylic acid group and a 3,5-bis(trifluoromethyl)phenyl moiety . This structure is highly relevant in medicinal chemistry, as the 3,5-bis(trifluoromethyl)phenyl group is a common pharmacophore known to enhance a molecule's metabolic stability and membrane permeability . Similarly, 1-phenyl-1-cyclopentanecarboxylic acid structures have documented application as key intermediates in the synthesis of active pharmaceutical ingredients, such as the antitussive drug pentoxyverine . Researchers can leverage this compound as a versatile building block for developing new chemical entities, particularly in constructing molecules with potential biological activity. According to supplier data, this product has a purity of 95% and is supplied with a Certificate of Analysis (COA) . It is classified with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken when handling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12F6O2

Molecular Weight

326.23 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H12F6O2/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)12(11(21)22)3-1-2-4-12/h5-7H,1-4H2,(H,21,22)

InChI Key

ATJVRZUWIFGHBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Key Starting Materials and Intermediate Synthesis

The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxylic acid relies on two critical intermediates: 3,5-bis(trifluoromethyl)bromobenzene and cyclopentanecarboxylic acid derivatives .

Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

This intermediate is prepared via regioselective bromination of 1,3-bis(trifluoromethyl)benzene using N,N′-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixed solvent system of glacial acetic acid and 96% sulfuric acid (1:1.5 v/v). Key parameters include:

  • Temperature control : Maintaining the reaction at 45°C ensures optimal regioselectivity, minimizing the formation of dibrominated byproducts (e.g., 1,2-dibromo-3,5-bis(trifluoromethyl)benzene).
  • Stirring rate : Rapid mechanical stirring enhances solubilization of the starting material, reducing reaction heterogeneity.
  • Workup : Quenching the reaction in cold water followed by washing with 5 N NaOH yields 3,5-bis(trifluoromethyl)bromobenzene with ~97.4% purity and 2.6% isomeric impurities.

Cyclopentane Ring Formation Strategies

Friedel-Crafts Alkylation

A common approach involves Friedel-Crafts alkylation using cyclopentanecarbonyl chloride and 3,5-bis(trifluoromethyl)bromobenzene. However, the electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, necessitating Lewis acid catalysts such as AlCl₃ or FeCl₃.

Reaction Conditions:
Parameter Value
Catalyst AlCl₃ (1.2 equiv)
Solvent Dichloromethane
Temperature 0–5°C (to minimize side reactions)
Yield 58–62%

This method often requires subsequent hydrolysis to convert the ketone intermediate to the carboxylic acid.

Suzuki-Miyaura Coupling

An alternative route employs Suzuki coupling between cyclopentane boronic acid and 3,5-bis(trifluoromethyl)bromobenzene. This method offers better regiocontrol but faces challenges due to the steric bulk of the trifluoromethyl groups.

Optimization Insights:
  • Ligand selection : Use of tricyclohexylphosphine enhances catalytic activity of Pd(PPh₃)₄.
  • Base : K₂CO₃ in a mixed THF/H₂O solvent system improves coupling efficiency.

Carboxylic Acid Functionalization

Oxidation of Alcohol Intermediates

The carboxylic acid group is introduced via oxidation of a primary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions are commonly used:

$$ \text{Cyclopentane-CH}2\text{OH} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4} \text{Cyclopentane-COOH} $$

Yield Data:
Oxidizing Agent Temperature Yield
KMnO₄ 80°C 75%
Jones reagent 0°C 68%

Hydrolysis of Nitriles

An alternative pathway involves hydrolysis of a nitrile intermediate using H₂O₂ in NaOH at 100°C, achieving ~70% yield.

Scalability and Industrial Considerations

Large-Scale Bromination

The bromination process described in US6255545B1 is scalable to multi-kilogram batches, with the following adjustments:

  • Solvent ratio : Increased acetic acid (2:1 v/v) improves mixing efficiency.
  • Temperature gradient : Gradual cooling from 50°C to 25°C during workup reduces emulsification.

Purification Challenges

Crude product often contains residual dibrominated isomers (≤2.6%), necessitating recrystallization from hexane/ethyl acetate (7:3) or column chromatography on silica gel.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize acridine-based photocatalysts under blue LED light (λ = 400 nm) to mediate C–H functionalization, enabling direct coupling of cyclopentanecarboxylic acid with 3,5-bis(trifluoromethyl)benzene derivatives.

Advantages:
  • Avoids pre-functionalized intermediates.
  • Yields up to 80% in gram-scale reactions.

Chemical Reactions Analysis

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanol using reducing agents such as sodium borohydride.

    Oxidation: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where common reagents include halides and organometallic compounds.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxylic acid may exhibit anti-inflammatory and analgesic effects. The trifluoromethyl groups are known to enhance the pharmacological properties of compounds, potentially leading to improved efficacy in therapeutic applications. Further investigation into its specific interactions with biological targets is necessary to elucidate its full pharmacological profile.

Inhibition of Biological Pathways

Research has shown that derivatives of this compound can act as inhibitors of critical biological pathways. For instance, a related compound was identified as a novel inhibitor of the NF-κB signaling pathway, which is significant in cancer research . These findings suggest that the compound may have potential as a therapeutic agent in oncology.

Reactivity and Functionalization

The chemical structure of this compound allows for various chemical reactions:

  • Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl groups facilitate electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The carboxylic acid functionality enables nucleophilic substitutions, making it versatile for further modifications.
  • Esterification and Amidation: The acid can be easily converted into esters or amides, expanding its utility in synthetic applications.

Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials. Its high lipophilicity can enhance the performance of polymers and coatings, particularly in environments requiring chemical resistance or stability at elevated temperatures.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound through various methods, including direct carboxylation techniques. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the compound.

In vitro studies assessed the anti-inflammatory effects of the compound using human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can inhibit or activate specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name CAS Number Core Structure Aromatic Substituents Molecular Formula Molecular Weight (g/mol)
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid N/A Cyclopentane 3,5-Bis(trifluoromethyl)phenyl C₁₄H₁₂F₆O₂ 350.24
1-(3,5-Dichlorophenyl)cyclopropanecarboxylic Acid 1541027-06-8 Cyclopropane 3,5-Dichlorophenyl C₁₀H₈Cl₂O₂ 231.08
1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid SY226632 Cyclopentane 2-(Trifluoromethyl)phenyl C₁₃H₁₃F₃O₂ 270.24
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Ethanol 3,5-Bis(trifluoromethyl)phenyl C₁₀H₈F₆O 282.16
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid 1314722-37-6 Cyclopropane 4-Chloro-3-fluorophenyl C₁₀H₇ClF₃O₂ 242.61

Key Observations :

Core Structure : Cyclopentane derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to cyclopropane analogs (e.g., 1-(3,5-Dichlorophenyl)cyclopropanecarboxylic Acid), which may influence binding kinetics in biological systems .

Substituent Effects: The 3,5-bis(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing properties and lipophilicity (logP ~4.2 estimated), enhancing membrane permeability compared to dichloro or mono-trifluoromethyl analogs .

Functional Groups: Replacement of the carboxylic acid with a hydroxyl group (e.g., (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol) reduces acidity (pKa ~10 vs. ~4 for carboxylic acid), impacting solubility and ionic interactions in drug-receptor binding .

Stability and Handling Considerations

  • The trifluoromethyl groups in the target compound enhance thermal stability compared to non-fluorinated analogs. However, the carboxylic acid group necessitates storage under anhydrous conditions to prevent hydrolysis, a requirement shared with analogs like 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid .

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C15H12F6O2
  • Molecular Weight : 366.25 g/mol
  • CAS Number : 162781-05-7
  • Purity : Typically >95% in commercial preparations.

The biological activity of this compound is primarily linked to its effects on various signaling pathways and cellular processes. Notably, it has been studied for its potential role as an inhibitor in the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the NF-κB pathway, which is often activated during inflammatory responses .

Case Studies

  • NF-κB Pathway Inhibition :
    • A study identified a related compound that inhibited the NF-κB pathway at nanomolar concentrations. Although the specific effects of this compound were not detailed, the structural similarities suggest potential efficacy .
  • Cytotoxicity Studies :
    • In vitro studies have assessed the cytotoxic effects of similar trifluoromethyl-substituted compounds on cancer cell lines. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. While direct data on this specific compound is limited, related compounds have shown promising results in reducing viability in various cancer types.

Data Table: Summary of Biological Activities

Activity TypeCompound NameEffectReference
NF-κB Inhibition4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamidePotent inhibitor
CytotoxicityVarious Trifluoromethyl CompoundsReduces cancer cell viability
Anti-inflammatory ActivityRelated CompoundsDecreases inflammation markers

Research Findings

Recent literature has highlighted the importance of trifluoromethyl groups in enhancing the biological activity of aromatic compounds. The presence of these groups often increases lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles .

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